molecular formula C19H19BF2O3 B13411233 2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde

2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde

Cat. No.: B13411233
M. Wt: 344.2 g/mol
InChI Key: FAOMYBYWDHHKDK-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzaldehyde derivative bearing a 1,3,2-dioxaborolan-4-ylmethyl substituent. Its structure features two fluorine atoms at the 2- and 5-positions of the benzaldehyde ring and a dioxaborolane ring with methyl and phenyl substituents. The dioxaborolane moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The compound’s aldehyde group provides a reactive site for further functionalization, making it valuable in pharmaceutical and materials science applications, particularly in synthesizing complex heterocycles or drug candidates .

Properties

Molecular Formula

C19H19BF2O3

Molecular Weight

344.2 g/mol

IUPAC Name

2,5-difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde

InChI

InChI=1S/C19H19BF2O3/c1-18(2)19(3,25-20(24-18)15-7-5-4-6-8-15)11-13-9-17(22)14(12-23)10-16(13)21/h4-10,12H,11H2,1-3H3

InChI Key

FAOMYBYWDHHKDK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)CC2=CC(=C(C=C2F)C=O)F)(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Protodeboronation: The corresponding aryl or vinyl compound without the boronic ester group.

Scientific Research Applications

2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes and sensors for biological imaging.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The primary mechanism of action for 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s reactivity is influenced by the electronic properties of the fluorine and formyl groups, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of fluorinated benzaldehydes with boronate ester functionalities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications Reference
2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde 2,5-difluoro; dioxaborolan (4,5,5-trimethyl, 2-phenyl) High steric bulk from phenyl group; aldehyde for further coupling Drug intermediates, Suzuki cross-coupling
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-fluoro; dioxaborolan (4,4,5,5-tetramethyl) Simplified structure with tetramethyl boronate; lower steric hindrance Polymer precursors, fluorescent probes
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid 2,6-difluoro; dioxaborolan (4,4,5,5-tetramethyl); carboxylic acid Enhanced solubility in polar solvents; acidic functionality Bioconjugation, metal-organic frameworks (MOFs)
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde 2,5-difluoro; trifluoromethyl Electron-withdrawing CF₃ group; no boronate ester Cardiac contractility enhancers (e.g., Nelutroctiv/CK-136)

Key Differences and Implications

Boronate Ester vs. Trifluoromethyl Groups The target compound’s dioxaborolan group enables cross-coupling reactivity, unlike the trifluoromethyl analog (e.g., Nelutroctiv intermediate), which relies on CF₃ for electronic modulation in drug candidates .

Aldehyde vs. Carboxylic Acid Functionality

  • The aldehyde group in the target compound allows for nucleophilic additions (e.g., imine formation), while the benzoic acid analog is better suited for coordination chemistry or acid-catalyzed reactions .

Fluorination Patterns

  • 2,5-Difluoro substitution (target compound) vs. 2,6-difluoro (benzoic acid analog) alters electronic distribution and steric interactions, impacting binding affinity in drug-receptor interactions or catalyst-substrate compatibility .

Biological Activity

2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde is an organic compound notable for its complex structure that combines a benzaldehyde functional group with a boron-containing moiety. This compound has the molecular formula C19H22B F2O3 and presents unique properties due to the presence of electron-withdrawing fluorine atoms and a boronic ester.

Chemical Structure and Properties

The structural characteristics of 2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde enhance its reactivity and potential biological interactions. The following table summarizes key features of this compound:

Feature Description
Molecular FormulaC19H22B F2O3
Functional GroupsBenzaldehyde, Boronic Ester
Electron-WithdrawingTwo Fluorine Atoms
  • Enzyme Inhibition : Similar boron-containing compounds have shown the ability to inhibit various enzymes by forming covalent bonds with active site residues.
  • Cellular Signaling Modulation : The interaction of boron compounds with proteins can alter signaling pathways crucial for cellular functions.

Case Studies and Research Findings

Research into related compounds provides insights into the potential biological activities of 2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde:

  • Kinase Inhibitors : Many boron-containing compounds have been studied as kinase inhibitors. For example:
    • A study highlighted the development of small molecule kinase inhibitors that effectively target specific receptors involved in cancer proliferation .
    • The ability of these compounds to bind tightly to ATP binding pockets suggests that similar interactions could be explored for 2,5-Difluoro derivatives.
  • Biological Interactions : Research indicates that boronic esters can interact with glycoproteins and other biomolecules through non-covalent interactions as well as covalent bonding . This suggests that 2,5-Difluoro derivatives may also exhibit such interactions.

Future Directions

Further studies are necessary to elucidate the specific biological interactions and mechanisms of action for 2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde. Potential research avenues include:

  • In vitro Studies : Conducting experiments to assess enzyme inhibition and cellular response to treatment with this compound.
  • In vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.

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